N-(Pentanoyloxy)-2-(quinolin-8-yloxy)acetimidamide
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Overview
Description
N-(Pentanoyloxy)-2-(quinolin-8-yloxy)acetimidamide is a synthetic organic compound that features a quinoline moiety linked to an acetimidamide group through an ether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pentanoyloxy)-2-(quinolin-8-yloxy)acetimidamide typically involves the following steps:
Formation of Quinolin-8-yloxy Intermediate: The quinoline moiety is first functionalized to form quinolin-8-yloxy.
Acetimidamide Formation: The acetimidamide group is synthesized separately, often starting from acetic acid derivatives.
Coupling Reaction: The quinolin-8-yloxy intermediate is then coupled with the acetimidamide group under appropriate conditions, such as using a base catalyst and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(Pentanoyloxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-8-yloxy derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents .
Scientific Research Applications
N-(Pentanoyloxy)-2-(quinolin-8-yloxy)acetimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique chemical structure may find applications in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(Pentanoyloxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The acetimidamide group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-yloxy-acetic acid: This compound shares the quinoline moiety but differs in the functional groups attached to it.
4-(quinolin-8-yloxy)phthalonitrile: Another compound with a quinoline moiety, used in the synthesis of novel materials.
Uniqueness
N-(Pentanoyloxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H19N3O3 |
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Molecular Weight |
301.34 g/mol |
IUPAC Name |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] pentanoate |
InChI |
InChI=1S/C16H19N3O3/c1-2-3-9-15(20)22-19-14(17)11-21-13-8-4-6-12-7-5-10-18-16(12)13/h4-8,10H,2-3,9,11H2,1H3,(H2,17,19) |
InChI Key |
IWKRLZVNSKQBPD-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCC(=O)O/N=C(/COC1=CC=CC2=C1N=CC=C2)\N |
Canonical SMILES |
CCCCC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N |
Origin of Product |
United States |
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